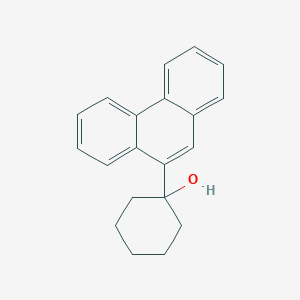

1-(9-Phenanthryl)-1-cyclohexanol

Descripción

1-(9-Phenanthryl)-1-cyclohexanol is a cyclohexanol derivative featuring a phenanthrene moiety at the 1-position of the cyclohexanol ring. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts unique electronic and steric properties due to its extended π-conjugation and bulky structure. The phenanthryl substituent likely enhances UV absorption and influences solubility and reactivity compared to simpler aryl groups .

Propiedades

Número CAS |

10468-81-2 |

|---|---|

Fórmula molecular |

C20H20O |

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

1-phenanthren-9-ylcyclohexan-1-ol |

InChI |

InChI=1S/C20H20O/c21-20(12-6-1-7-13-20)19-14-15-8-2-3-9-16(15)17-10-4-5-11-18(17)19/h2-5,8-11,14,21H,1,6-7,12-13H2 |

Clave InChI |

LJOLNWJDSJIHKE-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)(C2=CC3=CC=CC=C3C4=CC=CC=C42)O |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: 1-(9-Fenantril)-1-ciclohexanol puede sintetizarse mediante la funcionalización regioselectiva del 9-hidroxifenantrenoLa reacción típicamente requiere catalizadores específicos y condiciones controladas para asegurar la regioselectividad deseada .

Métodos de Producción Industrial: La producción a gran escala de 1-(9-Fenantril)-1-ciclohexanol a menudo implica el uso de fenantreno derivado del alquitrán de hulla. El fenantreno se somete a una serie de transformaciones químicas, incluyendo oxidación y funcionalización, para producir el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1-(9-Fenantril)-1-ciclohexanol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar cetal de fenantreno y otros derivados.

Reducción: Las reacciones de reducción pueden modificar el anillo de fenantreno o el grupo ciclohexanol.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de fenantreno.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: El oxígeno (O2) y otros agentes oxidantes se utilizan comúnmente en reacciones de oxidación.

Agentes Reductores: Se pueden emplear varios agentes reductores dependiendo del producto deseado.

Catalizadores: Se utilizan catalizadores específicos para facilitar la funcionalización regioselectiva y otras reacciones.

Productos Principales:

Cetal de Fenantreno: Formado a través de reacciones de oxidación.

Fenantrenos Sustituidos: Resultan de reacciones de sustitución.

Aplicaciones Científicas De Investigación

1-(9-Fenantril)-1-ciclohexanol tiene diversas aplicaciones en la investigación científica:

Síntesis Orgánica: Utilizado como bloque de construcción para sintetizar moléculas orgánicas complejas.

Química de Materiales: Empleado en el desarrollo de materiales avanzados con propiedades únicas.

Química Farmacéutica: Investigado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.

Mecanismo De Acción

El mecanismo de acción de 1-(9-Fenantril)-1-ciclohexanol implica su interacción con dianas moleculares y vías específicas. La parte de fenantreno puede interactuar con diversas moléculas biológicas, influyendo en su función. El grupo ciclohexanol también puede desempeñar un papel en la modulación de la actividad del compuesto .

Compuestos Similares:

9-Hidroxifenantreno: Un derivado del fenantreno con desafíos de funcionalización similares.

Cetal de Fenantreno: Un producto de oxidación de 1-(9-Fenantril)-1-ciclohexanol.

Singularidad: 1-(9-Fenantril)-1-ciclohexanol destaca por su combinación única de una parte de fenantreno y un grupo ciclohexanol. Esta estructura confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares key molecular parameters of 1-(9-Phenanthryl)-1-cyclohexanol with structurally related cyclohexanol derivatives:

Reactivity and Functionalization

- Steric Effects: notes that 1-(9-phenanthryl)-1-cyclohexene fails to react with maleic anhydride, unlike smaller analogs, highlighting steric hindrance as a critical factor .

- Hydroxyl Group Reactivity: The cyclohexanol hydroxyl group enables esterification or etherification, but bulky phenanthryl substituents may slow these reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.